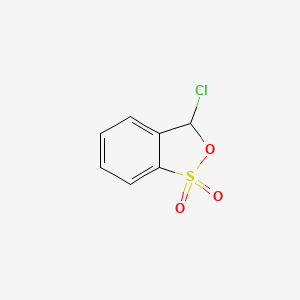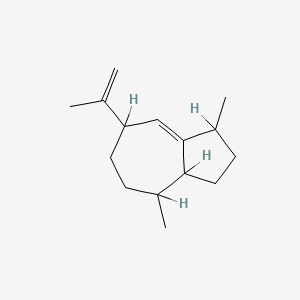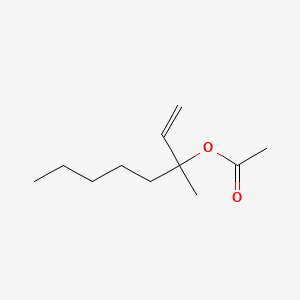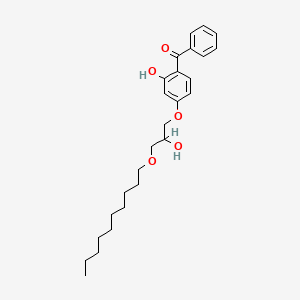
ethyl citronellate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl citronellate, also known as ethyl 3,7-dimethyloct-6-enoate, is an organic compound with the molecular formula C12H22O2. It is an ester derived from citronellal and ethanol. This compound is known for its pleasant, fruity, and floral aroma, making it a popular ingredient in the fragrance and flavor industries .
Métodos De Preparación
Ethyl citronellate is typically synthesized through the esterification of citronellal with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions. The reaction can be represented as follows:
Citronellal+EthanolH2SO4Ethyl Citronellate+Water
In industrial settings, this process is scaled up, and the reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation .
Análisis De Reacciones Químicas
Ethyl citronellate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to citronellal and ethanol.
Oxidation: this compound can be oxidized to form citronellic acid.
Reduction: Reduction of this compound can yield citronellol.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common reagents and conditions for these reactions include acids, bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride .
Aplicaciones Científicas De Investigación
Ethyl citronellate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other organic compounds.
Biology: this compound is studied for its potential biological activities, including antimicrobial and insect repellent properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and antioxidant activities.
Industry: It is widely used in the fragrance and flavor industries due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of ethyl citronellate involves its interaction with various molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes. The compound’s insect repellent properties are attributed to its ability to interfere with the olfactory receptors of insects, thereby deterring them from approaching treated surfaces .
Comparación Con Compuestos Similares
Ethyl citronellate is similar to other esters derived from citronellal, such as mthis compound and citronellol. it is unique in its specific aroma profile and its applications in the fragrance and flavor industries. Other similar compounds include:
Citronellal: A monoterpenoid aldehyde with a strong lemon scent.
Citronellol: An alcohol derived from citronellal, known for its rose-like aroma.
Geraniol: Another monoterpenoid alcohol with a sweet, floral scent.
This compound stands out due to its ester functional group, which imparts distinct chemical properties and reactivity compared to its alcohol and aldehyde counterparts .
Propiedades
Número CAS |
26728-44-9 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.3 g/mol |
Nombre IUPAC |
ethyl 3,7-dimethyloct-6-enoate |
InChI |
InChI=1S/C12H22O2/c1-5-14-12(13)9-11(4)8-6-7-10(2)3/h7,11H,5-6,8-9H2,1-4H3 |
Clave InChI |
UAIOJGGMISJMMY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(C)CCC=C(C)C |
SMILES canónico |
CCOC(=O)CC(C)CCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Phenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B1614853.png)









